molecular formula C20H20ClN3O3S B2886386 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887899-57-2

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2886386
CAS RN: 887899-57-2
M. Wt: 417.91
InChI Key: AFMBUVDIZGIWQV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has gained the attention of the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects and has been the subject of extensive research in recent years.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis and reactions of quinoxaline derivatives has highlighted methodologies for producing compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis of quinoxalinecarboazides through various chemical reactions offers insights into constructing complex molecules with potential utility in developing new materials or drugs (Moustafa, 2000). Similarly, studies on the synthesis of pyrimido[5,4-c]quinolin-5-ones demonstrate the antimicrobial and mosquito larvicidal activity of these compounds, suggesting their utility in public health applications (Rajanarendar et al., 2010).

Antimicrobial and Antifungal Applications

Quinoline derivatives have been explored for their antimicrobial and antifungal properties. A study on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, indicating their potential as new antimicrobial agents (Rajanarendar et al., 2010).

Material Science and Corrosion Inhibition

The application of quinoxaline derivatives in material science, specifically as corrosion inhibitors, has been documented. Quantum chemical calculations based on DFT methods have provided insights into the molecular structure and inhibition efficiency relationship, offering potential applications in protecting metals from corrosion (Zarrouk et al., 2014).

Biological Activity and Drug Discovery

Several studies focus on the biological activities of quinoline derivatives, including their potential as antimicrobial, antifungal, and mosquito larvicidal agents. The exploration of these compounds extends to anti-HIV studies, suggesting a broad spectrum of pharmacological applications (Patel et al., 2007).

Analytical Methodologies

Research also encompasses the development of analytical methodologies for quantitating specific quinoline derivatives in biological samples, indicative of the importance of these compounds in clinical studies and pharmaceutical development (Bedard & Cotton, 1989).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMBUVDIZGIWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

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